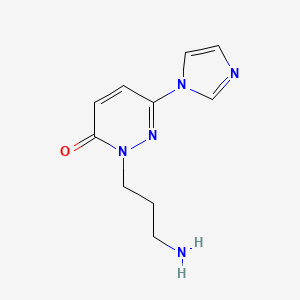
2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis Techniques
- Divergent Synthesis of Substituted 2-Aminoimidazoles: A study developed an efficient synthesis route for substituted 2-aminoimidazoles, starting from readily available 2-aminopyrimidines. This method is significant for generating compounds with potential pharmaceutical applications (Ermolat'ev & Van der Eycken, 2008).
- Agelas Alkaloids Synthesis: Another research effort described a scalable synthesis strategy for the 2-aminoimidazole alkaloids derived from marine Agelas species, highlighting the importance of these compounds in developing new therapeutic agents (Žula, Kikelj, & Ilaš, 2014).
Potential Anticancer Agents
- Synthesis of Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines: Researchers developed synthetic routes for compounds showing significant antitumor activity, emphasizing their potential as anticancer agents (Temple, Rose, Comber, & Rener, 1987).
Corrosion Inhibitors
- Amino Acid-Based Imidazolium Zwitterions as Corrosion Inhibitors: A study introduced novel amino acids based corrosion inhibitors, showcasing their high efficiency in protecting mild steel, which could have broad applications in industrial maintenance (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Future Directions
The broad range of chemical and biological properties of imidazole has led to its use in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole will continue to be an important area of research in the future.
properties
IUPAC Name |
2-(3-aminopropyl)-6-imidazol-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-4-1-6-15-10(16)3-2-9(13-15)14-7-5-12-8-14/h2-3,5,7-8H,1,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWKWBXECHFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1N2C=CN=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B1484400.png)




![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)

![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)

![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)

![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)